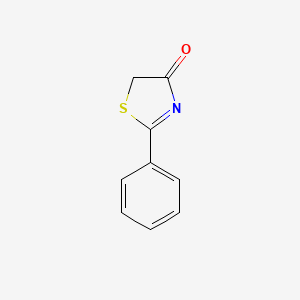

2-苯基噻唑-4-酮

描述

2-Phenylthiazol-4-one is an organic compound . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

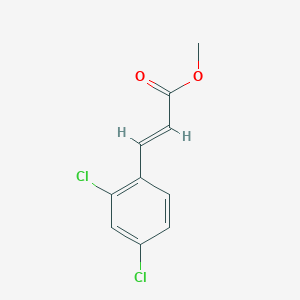

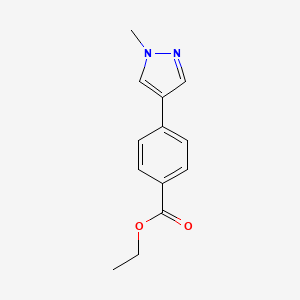

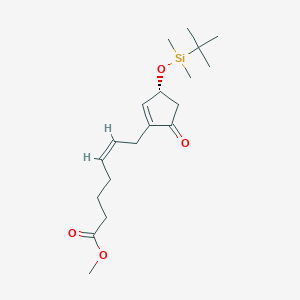

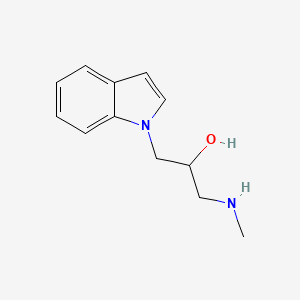

The synthesis of 2-Phenylthiazol-4-one derivatives has been reported in the literature . The process involves combining the structural characteristics of two tyrosinase inhibitors . The double-bond geometry of trisubstituted alkenes was determined based on the 3JC,H coupling constant of 1H-coupled 13C NMR spectra .科学研究应用

合成模板

4-双(甲硫基)亚甲基-2-苯基恶唑-5-酮与 2-苯基噻唑-4-酮相关,是合成各种 2-苯基-3,4-取代恶唑的通用模板。此工艺涉及恶唑酮的亲核开环和随后的 5-内环化,展示了其在有机化学和化合物合成中的用途 (Misra & Ila, 2010)。

生物活性及微波辐射合成

2-氨基-4-苯基噻唑是 2-苯基噻唑-4-酮的衍生物,具有广泛的生物活性,包括解热、抗氧化和镇痛特性。一项研究重点研究了在微波辐射条件下合成含 5-氨基的 2-氨基-4-苯基噻唑,表明了这些生物活性化合物的合成方法的进展 (Khrustalev, 2009)。

光谱研究

对 4-芳基噻唑-2(3H)-酮(包括 2-苯基噻唑-4-酮衍生物)进行了全面的光谱研究。这包括红外、质谱、1H、13C 和 15N 核磁共振研究,将光谱特性与电子结构和分子特性相关联。此类研究对于了解这些化合物在各种应用中的化学行为至关重要 (Pihlaja et al., 2002)。

缓蚀

4-苯基噻唑衍生物与 2-苯基噻唑-4-酮密切相关,已被测试为酸性环境中不锈钢的缓蚀剂。它们作为缓蚀剂和在金属表面上的吸附特性突出了它们在工业应用中的潜力 (Fouda & Ellithy, 2009)。

交叉偶联反应

2-苯基噻唑(包括 2-苯基噻唑-4-酮)已在施蒂勒条件下的交叉偶联反应中得到研究。本研究提供了对这些化合物在复杂化学合成中的反应性和潜在应用的见解 (Hämmerle et al., 2008)。

钌催化芳基化中的反应性

研究了 4-苯基噻唑(包括 2-苯基噻唑-4-酮)在钌催化的直接芳基化中的反应性。了解这些化合物的反应性和电子特性对于它们在催化和材料科学中的应用至关重要 (Daher et al., 2019)。

作用机制

Target of Action

The primary targets of 2-Phenyl-4(5H)-Thiazolone are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, and AGEs are proteins or lipids that become glycated after exposure to sugars, playing a crucial role in the pathogenesis of many diseases, including Alzheimer’s disease .

Mode of Action

2-Phenyl-4(5H)-Thiazolone interacts with its targets by inhibiting their activity. It exhibits a significant ability to inhibit AChE and AGEs formation . Molecular docking studies have explored the detailed interaction pattern with active, peripheral, and mid-gorge sites of AChE .

Biochemical Pathways

The compound affects the cholinergic and glycation pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission . By inhibiting the formation of AGEs, it can potentially prevent or slow down the progression of diseases related to AGEs, such as Alzheimer’s .

Result of Action

The inhibition of AChE and AGEs formation by 2-Phenyl-4(5H)-Thiazolone leads to increased acetylcholine levels in the brain and reduced AGEs-related damage, respectively . These effects can potentially improve cognitive function and slow down the progression of diseases like Alzheimer’s .

属性

IUPAC Name |

2-phenyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLIZASYILFMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002855 | |

| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827-46-3 | |

| Record name | 2-Phenyl-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

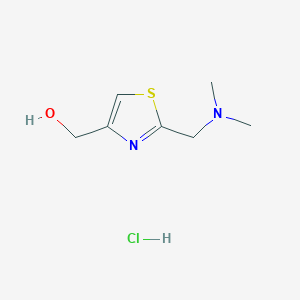

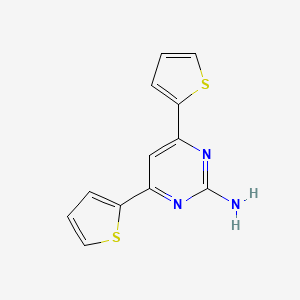

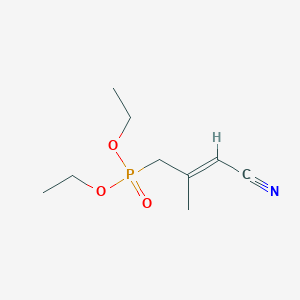

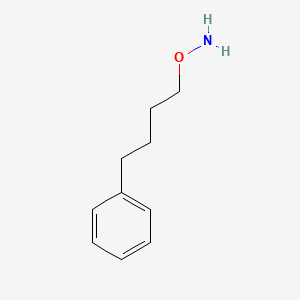

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)